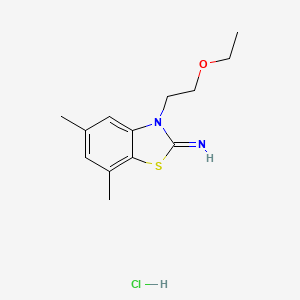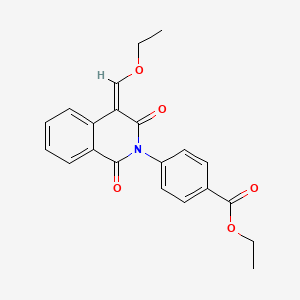![molecular formula C11H8N2O B12344273 2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
2,4a-Dihydropyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4a-Dihydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique tricyclic structure, which combines an indole and a pyridine ring. It has garnered significant interest due to its potential pharmacological and biological activities, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4a-Dihydropyrido[3,4-b]indol-1-one typically involves a multi-step process. One common method starts with the reaction of 1H-indole-2-carboxylic acid, an aldehyde, and an amine in ethanol under reflux conditions to form Mannich products. These products are then dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4a-Dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Scientific Research Applications
2,4a-Dihydropyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4a-Dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, as an mGluR1 antagonist, it binds to the metabotropic glutamate receptor 1, inhibiting its activity and modulating neurotransmission. As a cannabinoid 2 receptor agonist, it activates the receptor, influencing various physiological processes.
Comparison with Similar Compounds
1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-one: Shares a similar indole-based structure and exhibits comparable biological activities.
2,9-Dihydropyrano[2,3-b]-indoles: Another class of indole derivatives with distinct pharmacological properties.
Uniqueness: 2,4a-Dihydropyrido[3,4-b]indol-1-one stands out due to its unique tricyclic structure, which imparts specific biological activities not commonly found in other indole derivatives. Its ability to act on multiple molecular targets makes it a versatile compound for therapeutic development.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2,4a-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,8H,(H,12,14) |
InChI Key |
CAFXISHUSVPFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CNC(=O)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12344208.png)
![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)
![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)




![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)


